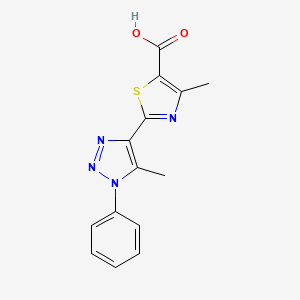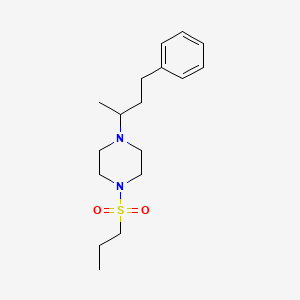
4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that incorporates both thiazole and triazole moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxylic acid typically involves multistep reactions. One common method includes the reaction of hydrazonoyl halides with 7-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, sodium hydroxide, and various solvents like ethanol . Reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazonoyl halides can yield 3-(4-substituted)-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-phenyl-1-arylpyrido[2,3-d]-[1,2,4]-triazolo-[4,3-a]pyrimidin-5(1H)-ones .
Scientific Research Applications
4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action for 4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their wide range of applications in pharmaceuticals and materials science.
Thiazoles: Commonly found in various biologically active compounds and drugs.
Thiadiazoles: Studied for their anticancer and antimicrobial activities.
Uniqueness
What sets 4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxylic acid apart is its unique combination of triazole and thiazole moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
4-methyl-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H12N4O2S/c1-8-12(14(19)20)21-13(15-8)11-9(2)18(17-16-11)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,19,20) |
InChI Key |
LTRGHLSZDCGHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=CC=C3)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B12502820.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole]](/img/structure/B12502827.png)


![Ethyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502850.png)
![Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502851.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502854.png)
![Methyl 3-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502858.png)
![5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12502859.png)
![4-({(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}amino)-3-methylbenzoic acid](/img/structure/B12502867.png)
![(N-methyl-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)acetic acid](/img/structure/B12502875.png)
![2-{3-Hydroxy-5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12502876.png)
![1-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B12502886.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12502887.png)
